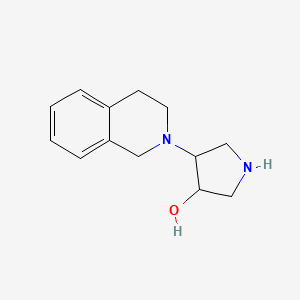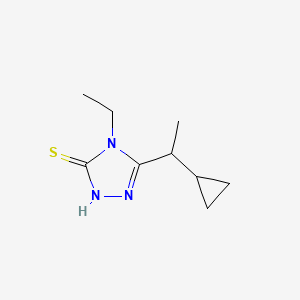
5-(1-cyclopropylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-cyclopropylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropylethyl group and an ethyl group attached to the triazole ring, along with a thiol group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-cyclopropylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-cyclopropylethylamine with ethyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
5-(1-cyclopropylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the attached groups.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Halogenated triazole compounds.
科学的研究の応用
5-(1-cyclopropylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(1-cyclopropylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities.
類似化合物との比較
Similar Compounds
- 5-(1-cyclopropylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- 5-(1-cyclopropylethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 5-(1-cyclopropylethyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-(1-cyclopropylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclopropylethyl group and the ethyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C9H15N3S |
|---|---|
分子量 |
197.30 g/mol |
IUPAC名 |
3-(1-cyclopropylethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H15N3S/c1-3-12-8(10-11-9(12)13)6(2)7-4-5-7/h6-7H,3-5H2,1-2H3,(H,11,13) |
InChIキー |
NMCFXACBAKMQMW-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NNC1=S)C(C)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


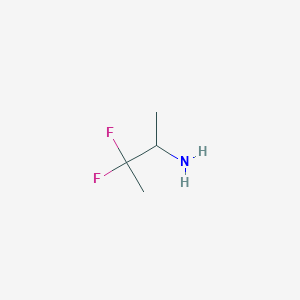

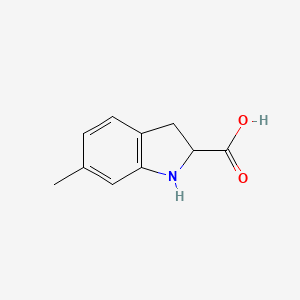
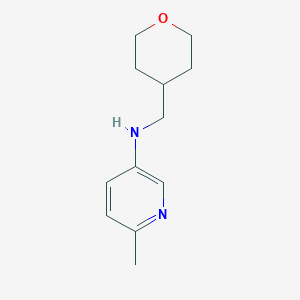
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine](/img/structure/B13250797.png)
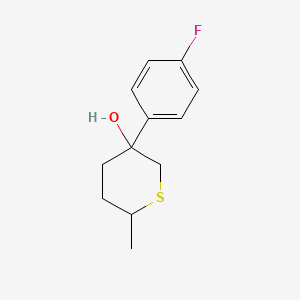
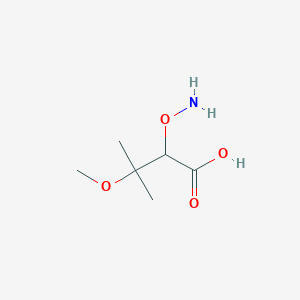
![Methyl 2-[2-(2,5-dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13250809.png)
![2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine](/img/structure/B13250816.png)
![2-Fluoro-6-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13250829.png)
![4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole](/img/structure/B13250832.png)

